N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide
Description
N'-(2-Fluorophenyl)-N-(3-methoxypropyl)oxamide is an oxamide derivative characterized by a central oxamide (NH-C(O)-C(O)-NH) core. The compound features a 2-fluorophenyl group attached to one nitrogen and a 3-methoxypropyl chain on the adjacent nitrogen.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-18-8-4-7-14-11(16)12(17)15-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGWFBHVKOZNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367027 | |
| Record name | N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5919-52-8 | |
| Record name | N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 2-fluoroaniline with 3-methoxypropylamine in the presence of an oxalyl chloride derivative. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired oxamide.
Industrial Production Methods: Industrial production of N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group in N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the methoxypropyl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| N'-(2-Fluorophenyl)-N-(3-Methoxypropyl)oxamide | Oxamide | 2-Fluorophenyl, 3-Methoxypropyl | Pharmaceuticals, Agrochemicals |
| N-(2-Ethoxyphenyl)-N'-(4-Isododecylphenyl)oxamide | Oxamide | Ethoxyphenyl, Isododecylphenyl | Polymer additives |
| Methoprotryne | Triazine | 3-Methoxypropyl, Methylthio | Herbicide |
| Fentanyl Analog | Propionamide | 2-Fluorophenyl, Piperidine | Controlled substance |
Biological Activity
N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHFNO
- CAS Number : 5919-52-8
The compound's structure includes a fluorine atom attached to a phenyl ring and a methoxypropyl group, which may influence its biological activity through various mechanisms.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate amines with oxalic acid derivatives. While specific synthetic routes are not extensively documented in the available literature, the general approach follows standard organic synthesis protocols for oxamide compounds.
Anticancer Potential
The biological activity of oxamide derivatives extends to anticancer properties. Compounds with similar functionalities have been evaluated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays suggest that modifications in the side chains can enhance or diminish these effects, indicating a structure-activity relationship (SAR) that merits further investigation.
Case Study 1: Antitubercular Activity
A study focusing on the antitubercular activity of oxamide derivatives revealed promising results. While specific data for this compound is not available, related compounds showed MIC values as low as 4 μg/mL against both sensitive and resistant strains of M. tuberculosis . This suggests that structural analogs could provide insight into optimizing this compound for enhanced activity.
Case Study 2: Cytotoxicity Assays
In cytotoxicity assays involving various cancer cell lines, oxamide derivatives were assessed for their ability to inhibit cell growth. The results indicated that certain modifications to the oxamide structure led to increased cytotoxicity against breast and colon cancer cells. The SAR analysis highlighted the importance of substituent position and electronic effects in modulating biological activity.
Research Findings and Implications
The findings from these studies underscore the potential of this compound as a lead compound in drug development. Further research is warranted to elucidate its precise mechanisms of action, optimize its pharmacological profile, and assess its safety in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
